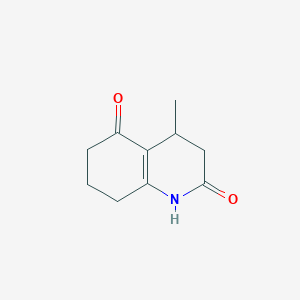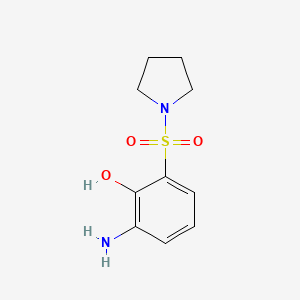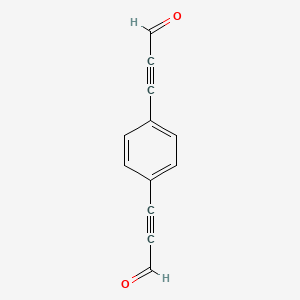
3,3'-(1,4-Phenylene)di(prop-2-ynal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)di(prop-2-ynal) is an organic compound characterized by the presence of two prop-2-ynal groups attached to a 1,4-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(prop-2-ynal) typically involves the reaction of 1,4-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)di(prop-2-ynal) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)di(prop-2-ynal) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynal groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynoic acid).
Reduction: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynol).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(1,4-Phenylene)di(prop-2-ynal) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)di(prop-2-ynal) involves its interaction with various molecular targets, primarily through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-Phenylene)di(prop-2-enoic acid)
- 3,3’-(1,4-Phenylene)di(prop-2-ynol)
- 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)di(prop-2-ynal) is unique due to its dual aldehyde functionality and the presence of the prop-2-ynal groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
152554-56-8 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-[4-(3-oxoprop-1-ynyl)phenyl]prop-2-ynal |
InChI |
InChI=1S/C12H6O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-10H |
InChI Key |
KRUODIJTCDSJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


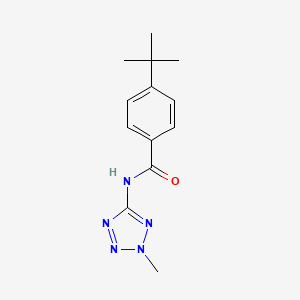
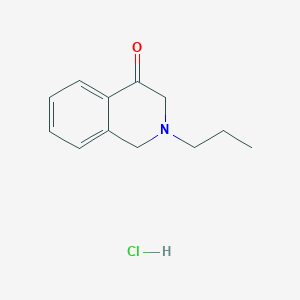



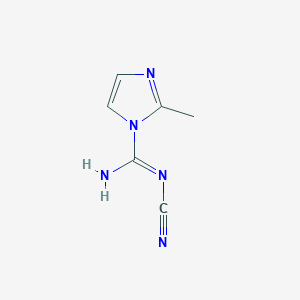
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
